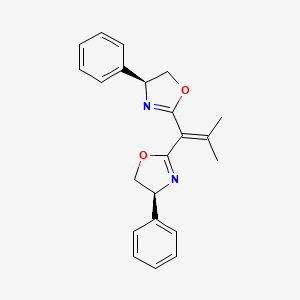

(4S,4'S)-2,2'-(2-Methylprop-1-ene-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)

Description

This compound is a chiral bis(oxazoline) ligand featuring a 2-methylpropene (isobutylene) bridge connecting two 4-phenyl-substituted oxazoline rings. It is primarily employed in asymmetric catalysis, particularly in copper-catalyzed reactions. The ligand’s rigid yet tunable structure allows for precise control over enantioselectivity in transformations such as Michael additions and diazo transfers . Its polymer-bound form has been utilized in continuous flow processes, enhancing recyclability and reaction efficiency .

Properties

Molecular Formula |

C22H22N2O2 |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

(4S)-2-[2-methyl-1-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]prop-1-enyl]-4-phenyl-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C22H22N2O2/c1-15(2)20(21-23-18(13-25-21)16-9-5-3-6-10-16)22-24-19(14-26-22)17-11-7-4-8-12-17/h3-12,18-19H,13-14H2,1-2H3/t18-,19-/m1/s1 |

InChI Key |

BXQJDTJRHWHLAZ-RTBURBONSA-N |

Isomeric SMILES |

CC(=C(C1=N[C@H](CO1)C2=CC=CC=C2)C3=N[C@H](CO3)C4=CC=CC=C4)C |

Canonical SMILES |

CC(=C(C1=NC(CO1)C2=CC=CC=C2)C3=NC(CO3)C4=CC=CC=C4)C |

Origin of Product |

United States |

Biological Activity

The compound (4S,4'S)-2,2'-(2-Methylprop-1-ene-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) , with CAS number 876406-06-3 , is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to explore its biological properties, including its pharmacological effects and mechanisms of action, supported by relevant data and case studies.

- Molecular Formula : CHNO

- Molecular Weight : 346.42 g/mol

- Storage Conditions : Recommended to be stored in an inert atmosphere at 2–8°C.

The biological activity of this compound is primarily attributed to its structural features, particularly the oxazole rings which can participate in various biochemical interactions. The presence of phenyl groups enhances its lipophilicity, potentially facilitating membrane penetration and interaction with cellular targets.

Antimicrobial Activity

Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains and fungi. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

Studies on related oxazole derivatives suggest potential anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation markers in vitro and in vivo.

Anticancer Properties

Preliminary investigations into the anticancer potential of oxazole derivatives indicate that they may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. Specific studies have demonstrated that structurally similar compounds can inhibit tumor growth in animal models.

Case Studies

| Study | Findings |

|---|---|

| Study 1 : Antimicrobial Efficacy of Oxazole Derivatives | Showed that certain derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli with MIC values ranging from 10 to 50 µg/mL. |

| Study 2 : Anti-inflammatory Activity | Reported a significant reduction in TNF-alpha levels in LPS-stimulated macrophages after treatment with oxazole derivatives at concentrations of 5–20 µM. |

| Study 3 : Anticancer Activity | Demonstrated that a related compound reduced tumor size by 30% in xenograft models when administered at a dose of 50 mg/kg body weight. |

Toxicological Profile

While specific toxicological data for (4S,4'S)-2,2'-(2-Methylprop-1-ene-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is limited, general safety profiles for oxazole compounds suggest moderate toxicity at high concentrations. Standard precautions should be taken when handling this compound due to potential irritant properties as indicated by hazard statements associated with similar chemical structures.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

Bis(oxazoline) ligands differ in two critical aspects:

Bridge Structure : Determines spatial arrangement and flexibility.

Substituents on Oxazoline Rings : Influence steric bulk and electronic properties.

Table 1: Structural and Catalytic Comparison of Bis(oxazoline) Ligands

Impact of Bridge Structure

- 2-Methylpropene Bridge (Target Compound): Provides moderate rigidity and stabilizes metal coordination geometry. Ideal for polymer-supported catalysts due to compatibility with immobilization strategies .

- Cyclopropane Bridge : Enhances rigidity, leading to superior enantioselectivity in Michael additions (92% ee) .

- 4-Chloropyridine Bridge : Introduces electronic asymmetry, improving activity in Rh-catalyzed hydrosilylation .

Substituent Effects

- 4-Phenyl Groups : Provide π-π interactions and moderate steric bulk, balancing activity and selectivity .

- 4-Isopropyl/tert-Butyl Groups : Increase steric hindrance, favoring reactions sensitive to substrate size (e.g., bulky ketones in hydrosilylation) .

- Benzyl Groups (e.g., in CAS 37606-74-9): Enhance solubility in nonpolar solvents but reduce catalytic turnover in polar media .

Catalytic Performance and Research Findings

Target Compound in Polymer-Bound Catalysis

High-Performing Analogues

- Cyclopropane-Bridged Ligand : Achieved 89% yield and 92% ee in a Michael addition using Cu(SbF₆)₂, outperforming ligands with coordinating counterions (e.g., OTf⁻) .

- Chloropyridine-Bridged Ligand: Enabled 94% yield in Rh-catalyzed hydrosilylation of acetophenone, attributed to synergistic electronic effects between the ligand and metal center .

Substituent-Driven Selectivity

- tert-Butyl Substituents : Demonstrated superior enantioselectivity in fluorination reactions (e.g., 84% ee at room temperature) compared to less bulky analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.